molecular formula C10H15N3O3 B2597111 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(morpholino)methanone CAS No. 1014049-00-3

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(morpholino)methanone

Cat. No. B2597111
CAS RN: 1014049-00-3
M. Wt: 225.248
InChI Key: BCYNLGWYELZIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(morpholino)methanone, also known as MMMP, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of pyrazole derivatives and has shown promising results in various scientific studies.

Scientific Research Applications

Synthesis and Imaging Applications in Parkinson's Disease

A study by Wang et al. (2017) focused on the synthesis of a new potential PET agent, [11C]HG-10-102-01, for imaging of the LRRK2 enzyme in Parkinson's disease. The synthesis involved the precursor (3-methoxy-1-methyl-1H-pyrazol-4-yl)(morpholino)methanone among other components, yielding the tracer with high radiochemical purity and specific activity. This work highlights the compound's utility in developing diagnostic tools for neurodegenerative diseases (Wang, M., Gao, M., Xu, Z., & Zheng, Q., 2017).

Chemical Synthesis and Structural Analysis

Another research avenue includes the synthesis and crystal structure analysis of compounds containing the this compound moiety for potential bioactive applications. For instance, the study by Bakare et al. (2005) synthesized a compound from natural podocarpic acid via amidation, demonstrating the morpholino ring's conformation and its structural implications (Bakare, O., John, N., Butcher, R., & Zalkow, L., 2005).

Antiproliferative Activity and Structural Characterization

Prasad et al. (2018) prepared (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone from related precursors and evaluated its antiproliferative activity. The compound's structure was characterized using various spectroscopic techniques, highlighting its potential in medicinal chemistry applications (Prasad, S. B., Anandakumar, C., Raghu, A., Reddy, K. R., Urs, M. D., & Naveen, S., 2018).

Synthesis and Evaluation of Bioactive Heterocycles

Research by Tang and Fu (2018) synthesized 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and tested its antitumor activity against various cancer cell lines. The compound showed distinct inhibition on the proliferation of A549, BGC-823, and HepG-2 cancer cell lines, indicating its potential in cancer therapy (Tang, Z.-h., & Fu, W., 2018).

properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-12-7-8(9(11-12)15-2)10(14)13-3-5-16-6-4-13/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYNLGWYELZIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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